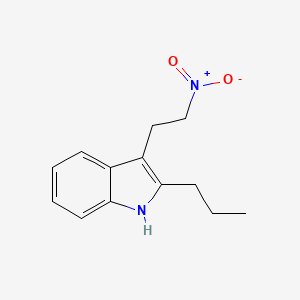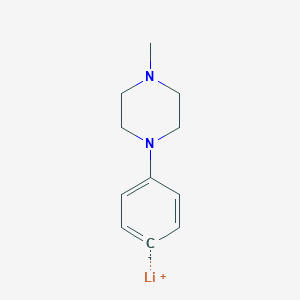
lithium;1-methyl-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-methyl-4-phenylpiperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including lithium;1-methyl-4-phenylpiperazine, can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process results in the formation of piperazine as a co-product . The use of lithium aluminum hydride for the reduction of pyrazine in ethanol is another method employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium;1-methyl-4-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the piperazine ring and the phenyl group, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include lithium aluminum hydride for reduction, sulfonium salts for cyclization, and various bases such as DBU for deprotection . The reaction conditions often involve the use of solvents like ethanol and ethylene glycol .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reduction of pyrazine with lithium aluminum hydride results in the formation of piperazine derivatives .
Applications De Recherche Scientifique
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its role as an intestinal permeation enhancer, improving the transport of macromolecular therapeutics across the intestinal epithelium . In medicine, piperazine derivatives are known for their pharmaceutical activities, including their use in drugs such as trimetazidine and ranolazine .
Mécanisme D'action
The mechanism of action of lithium;1-methyl-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. As an intestinal permeation enhancer, it improves the transport of therapeutic proteins across the intestinal epithelium by increasing the permeability of the epithelial barrier . This is achieved through the modulation of tight junctions and the enhancement of paracellular transport .
Comparaison Avec Des Composés Similaires
Lithium;1-methyl-4-phenylpiperazine can be compared to other similar compounds such as 1-phenylpiperazine and 1-(4-methylphenyl)piperazine. These compounds share a similar piperazine core structure but differ in their substituents on the phenyl ring . The unique feature of this compound is its lower toxicity compared to 1-phenylpiperazine, making it a more promising candidate for future applications .
List of Similar Compounds:- 1-Phenylpiperazine
- 1-(4-Methylphenyl)piperazine
- 1-(3-Chlorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
Propriétés
Numéro CAS |
130307-09-4 |
|---|---|
Formule moléculaire |
C11H15LiN2 |
Poids moléculaire |
182.2 g/mol |
Nom IUPAC |
lithium;1-methyl-4-phenylpiperazine |
InChI |
InChI=1S/C11H15N2.Li/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11;/h3-6H,7-10H2,1H3;/q-1;+1 |
Clé InChI |
QCOFVOHHWZYTET-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CN1CCN(CC1)C2=CC=[C-]C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


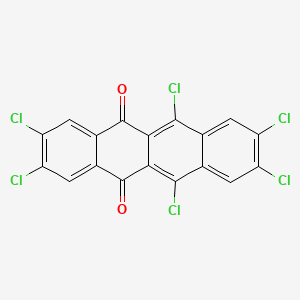
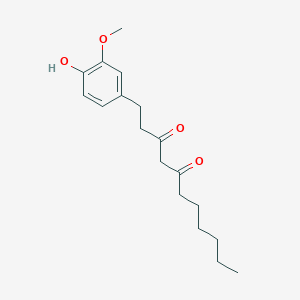
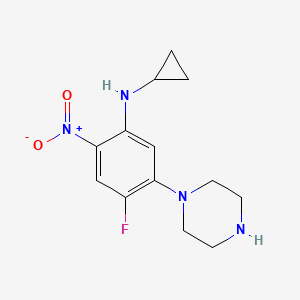
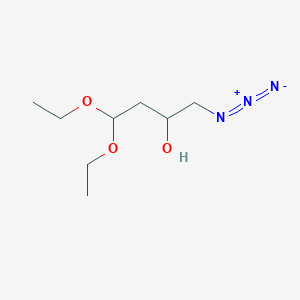
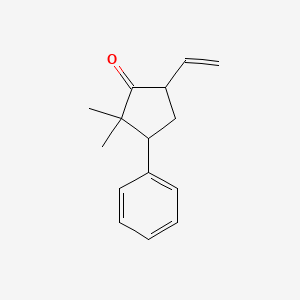
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
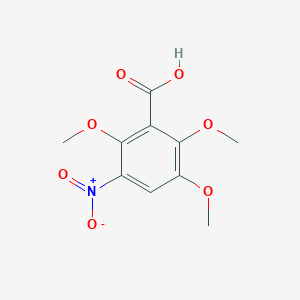
oxophosphanium](/img/structure/B14269673.png)

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
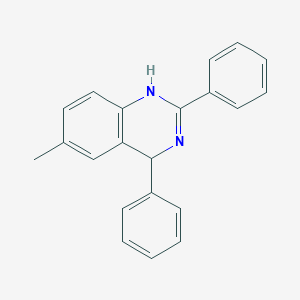
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
